molecular formula C20H13ClN2O4 B2386583 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 946210-57-7

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2386583
CAS No.: 946210-57-7
M. Wt: 380.78
InChI Key: FGSQBDAZJWMTPN-UHFFFAOYSA-N
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Description

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of isoxazole and chromene moieties Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while chromene is a benzopyran derivative

Scientific Research Applications

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole and chromene intermediates. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction between hydroxyimoyl halides and dipolarophiles under mild basic conditions . The chromene moiety can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to improve yield and reduce costs. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . Additionally, continuous flow chemistry techniques can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole moiety can interact with active sites of enzymes, inhibiting their activity, while the chromene moiety can bind to receptor sites, modulating their function . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of isoxazole and chromene moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug discovery .

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O4/c21-13-7-5-12(6-8-13)18-9-14(23-27-18)11-22-20(25)19-10-16(24)15-3-1-2-4-17(15)26-19/h1-10H,11H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSQBDAZJWMTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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